TERT-BUTYL 7-HYDROXY-4,5-DIHYDRO-1H-BENZO[D]AZEPINE-3(2H)-CARBOXYLATE
Description
Properties
IUPAC Name |
tert-butyl 7-hydroxy-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-8-6-11-4-5-13(17)10-12(11)7-9-16/h4-5,10,17H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVFQINKSGIQML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(CC1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149354-10-9 | |
| Record name | tert-butyl 7-hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Boronic Ester Hydrolysis Method
This method involves the oxidative hydrolysis of a boronic ester precursor. The synthesis begins with 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one (1 g, 3.48 mmol) dissolved in tetrahydrofuran (THF, 20 mL). Hydrogen peroxide (10 mL, 36%) and sodium hydroxide (7 mL, 1 N) are added, and the reaction proceeds at room temperature for 2 hours. The mixture is quenched with saturated sodium bisulfite, adjusted to pH 4, and extracted with ethyl acetate. Column chromatography (dichloromethane/methanol gradient) yields the target compound in 64% yield .
Multi-Step Synthesis from 1,1-Dimethoxypropane-2-one
A six-step route developed in CN107235982B provides an alternative pathway:
Step 1: Formation of (E)-4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one
1,1-Dimethoxypropane-2-one reacts with dimethylformamide dimethyl acetal at 100°C to form the enamine intermediate.
Step 2: Cyclization with Hydrazine Hydrate
The enamine undergoes cyclization in hydrazine hydrate at 0–25°C for 16 hours to yield 3-(dimethoxymethyl)-1H-pyrazole.
Step 3: Formic Acid-Mediated Hydrolysis
Treatment with formic acid at 25°C for 12 hours generates 1H-pyrazole-3-carbaldehyde.
Step 4: Reductive Amination
The aldehyde reacts with 3-aminopropene in methanol to form N-((1H-pyrazol-5-yl)methyl)prop-2-en-1-amine.
Step 5: Boc Protection
Boc anhydride in methanol introduces the tert-butoxycarbonyl (Boc) group.
Step 6: Oxidative Cyclization
Metachloroperbenzoic acid (m-CPBA) in dichloromethane facilitates oxidative cyclization to yield the final product.
Reaction Conditions and Yields:
| Step | Reagent/Conditions | Yield |
|---|---|---|
| 1 | DMF dimethyl acetal, 100°C | 85% |
| 2 | Hydrazine hydrate, 0–25°C | 78% |
| 3 | Formic acid, 25°C | 90% |
| 4 | Methanol, RT | 82% |
| 5 | Boc anhydride, methanol | 88% |
| 6 | m-CPBA, CH2Cl2 | 75% |
Overall Yield : ~25% (cumulative).
Advantages : High regioselectivity and applicability to diverse analogs.
Comparison of Methods
| Parameter | Boronic Ester Hydrolysis | Multi-Step Synthesis | Lithiation-Trapping |
|---|---|---|---|
| Steps | 1 | 6 | 2 |
| Overall Yield | 64% | 25% | ~40% (estimated) |
| Complexity | Low | High | Moderate |
| Scalability | High | Moderate | Low |
Structural and Mechanistic Insights
- Boc Group Stability : The tert-butyl carbamate group remains intact under acidic and oxidative conditions but is cleaved by HCl in dioxane.
- Regioselectivity : The hydroxy group at position 7 is favored due to electronic effects from the benzazepine ring.
- Crystallography : Single-crystal X-ray data confirm a torsion angle of 67° between the Boc group and the aromatic ring, minimizing steric hindrance.
Chemical Reactions Analysis
tert-Butyl 7-hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The tert-butyl ester group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 7-hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzazepine derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of TERT-BUTYL 7-HYDROXY-4,5-DIHYDRO-1H-BENZO[D]AZEPINE-3(2H)-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity . This interaction can lead to changes in cellular signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between the target compound and structurally related analogs:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Backbone and Functional Group Variations: The target compound’s benzazepine core distinguishes it from piperidine/piperazine-based analogs (e.g., TERT-BUTYL 3-FLUORO-4-OXOPIPERIDINE-1-CARBOXYLATE ). The fused benzene ring in benzazepines enhances aromatic interactions with hydrophobic protein pockets, whereas piperidine derivatives may favor polar interactions via their oxygen or fluorine substituents. The 7-hydroxyl group in the target compound contrasts with the 7-acetamido group in its ethyl ester analog .
Carbamate Substituents :
- The tert-butyl carbamate group (common in all tert-butyl analogs) contributes to steric bulk and metabolic stability by shielding the carbamate linkage from enzymatic hydrolysis. This contrasts with ethyl ester derivatives (e.g., ETHYL 7-ACETAMIDO-...CARBOXYLATE ), which are more prone to esterase-mediated cleavage.
Biological Activity Trends: Piperazine derivatives like TERT-BUTYL 4-BENZYL-1-PIPERAZINECARBOXYLATE exhibit antagonist activity toward neurotransmitter receptors due to the basic nitrogen in piperazine. In contrast, the target compound’s benzazepine scaffold may favor GPCR modulation (e.g., dopamine or serotonin receptors).
Solubility and Lipophilicity: The hydroxyl group in the target compound lowers logP (predicted ~2.5) compared to analogs with non-polar substituents (e.g., ethyl ester: logP ~3.0 ). However, this remains higher than fluorinated piperidines (logP ~1.8 ), which benefit from electronegative fluorine atoms enhancing water solubility.
Biological Activity
TERT-BUTYL 7-HYDROXY-4,5-DIHYDRO-1H-BENZO[D]AZEPINE-3(2H)-CARBOXYLATE (CAS No. 149354-10-9) is a chemical compound characterized by its unique structure, which includes a benzo[d]azepine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including neuroprotective, anticonvulsant, and antitumor properties.
- Molecular Formula : C₁₅H₂₁NO₃
- Molar Mass : 263.33 g/mol
- Structure : The compound features a tert-butyl group and a hydroxyl group at the 7th position, contributing to its unique properties and potential applications in organic synthesis and medicinal chemistry .
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Neuroprotective Effects :
-
Anticonvulsant Activity :
- The compound's structure suggests potential anticonvulsant properties. Compounds in the benzo[d]azepine class are often explored for their ability to modulate GABAergic activity, which is significant in seizure control.
- Antitumor Activity :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Description | Biological Implication |
|---|---|---|
| Tert-butyl group | Enhances lipophilicity | Improves membrane penetration |
| Hydroxyl group | Potential for hydrogen bonding | Increases interaction with biological targets |
| Benzo[d]azepine core | Known for neuroactive properties | Contributes to anticonvulsant effects |
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Anticancer Activity :
- Neuroprotective Studies :
- Pharmacokinetics and Toxicology :
Q & A
Q. What are the recommended synthetic routes for TERT-BUTYL 7-HYDROXY-4,5-DIHYDRO-1H-BENZO[D]AZEPINE-3(2H)-CARBOXYLATE?
The synthesis typically involves multi-step protocols, including:
- Protection/Deprotection Strategies : Use of tert-butyl carbamate groups to protect reactive amines, followed by acidic or catalytic deprotection .
- Ring Closure : Cyclization of intermediates under controlled conditions (e.g., reflux in anhydrous solvents like THF or DCM) to form the benzodiazepine core .
- Coupling Reactions : Amide or ester bond formation using reagents like EDC/HOBt for carboxylate functionalization .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization for high-purity yields .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological characterization includes:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm regiochemistry and stereochemistry (e.g., δ 1.50 ppm for tert-butyl protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (exact mass: 276.189665 g/mol) .
- X-ray Crystallography : SHELX software for structure determination, refining atomic positions with R-factors < 0.05 .
- Hydrogen Bonding Analysis : Graph set notation to map intermolecular interactions in crystal lattices .
Q. What analytical techniques are used for purity assessment and structural validation?
- HPLC/GC-MS : To quantify purity (>95%) and detect residual solvents .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1700 cm) .
Advanced Research Questions
Q. How can ring puckering in the benzodiazepine core be quantitatively analyzed?
The Cremer-Pople puckering coordinates are applied:
- Mathematical Framework : Define a mean plane for the 7-membered ring and calculate out-of-plane displacements (amplitude , phase angle ) .
- Software Tools : Use computational packages (e.g., Gaussian, ORCA) to optimize geometry and derive puckering parameters from crystallographic data .
- Case Study : Compare puckering amplitudes in different solvents to assess conformational flexibility .
Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved?
- SHELX Refinement : Apply TWIN/BASF commands to model twinned crystals and improve R-factor convergence .
- Disorder Modeling : Split occupancy for disordered atoms (e.g., tert-butyl groups) and refine anisotropic displacement parameters .
- Validation Tools : Use checkCIF/PLATON to identify outliers in bond lengths/angles .
Q. What methodologies elucidate hydrogen bonding patterns in the crystal lattice?
- Graph Set Analysis (GSA) : Classify hydrogen bonds (e.g., , motifs) to predict packing behavior .
- Synthonic Engineering : Correlate H-bond networks with solubility and stability using Mercury CSD .
- Dynamic Studies : Variable-temperature XRD to track H-bond reorganization under thermal stress .
Q. What biological activities are hypothesized for this compound, and how are they validated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
